molecular formula C13H25N3O B1461244 2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one CAS No. 1019379-61-3

2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B1461244
CAS No.: 1019379-61-3
M. Wt: 239.36 g/mol
InChI Key: DMWFNNVZSPHPNE-UHFFFAOYSA-N
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Description

2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C13H25N3O and its molecular weight is 239.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • Derivatives and Pharmacological Properties : A study by Vardanyan (2018) discusses the synthesis methods, pharmacological properties, and the use of derivatives of piperidines, including compounds related to "2-[3-(Aminomethyl)piperidin-1-yl]-1-(piperidin-1-yl)ethan-1-one" (Vardanyan, 2018).

Chemical Properties and Applications

  • Antibacterial Activity : Merugu et al. (2010) conducted research on the synthesis of piperidine-containing compounds and their antibacterial activity, indicating potential applications in combating bacterial infections (Merugu, Ramesh, & Sreenivasulu, 2010).

  • Building Blocks for Crown Ethers : Nawrozkij et al. (2014) developed a convenient method for synthesizing piperidine-decorated crown ethers, showcasing the compound's utility in creating functionalized ethers (Nawrozkij et al., 2014).

Medicinal Chemistry and Drug Development

  • Asymmetric Synthesis : Froelich et al. (1996) described the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, highlighting the compound's significance in the development of chiral pharmaceuticals (Froelich et al., 1996).

  • Cytotoxic Studies and Docking Studies : Govindhan et al. (2017) synthesized and characterized a compound related to "this compound," focusing on its cytotoxic properties and potential pharmaceutical applications (Govindhan et al., 2017).

Material Science and Engineering

  • Corrosion Inhibition : A study by Das et al. (2017) explored the use of piperidine derivatives in the inhibition of corrosion on mild steel, demonstrating the compound's utility in materials science (Das et al., 2017).

Chemistry and Molecular Synthesis

  • Synthesis of Tertiary Amino Alcohols : Hakobyan et al. (2020) researched the aminomethylation of piperidine derivatives, leading to the formation of tertiary amino alcohols, a crucial process in organic synthesis (Hakobyan et al., 2020).

  • Piperidine Derivatives in Seawater Corrosion : Research by Raj and Rajendran (2013) investigated the effectiveness of piperidine derivatives in preventing brass corrosion in seawater, emphasizing the compound's role in marine applications (Raj & Rajendran, 2013).

  • Chiral Building Block for Alkaloid Synthesis : Toyooka et al. (1999) developed a 2-piperidone type chiral building block for synthesizing 3-piperidinol alkaloids, underscoring its importance in creating complex organic molecules (Toyooka et al., 1999).

Properties

IUPAC Name

2-[3-(aminomethyl)piperidin-1-yl]-1-piperidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O/c14-9-12-5-4-6-15(10-12)11-13(17)16-7-2-1-3-8-16/h12H,1-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMWFNNVZSPHPNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2CCCC(C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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